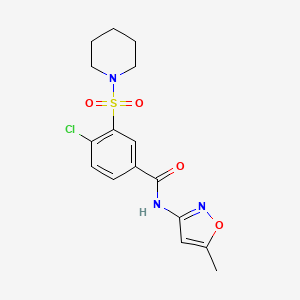
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an oxazole ring, and a piperidinylsulfonyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chloro Group: Chlorination of the benzamide core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinylsulfonyl Group: This step involves the reaction of the benzamide with a piperidine derivative, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylsulfonyl group.
Reduction: Reduction reactions could target the oxazole ring or the chloro group.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro group and the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or reduced oxazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
Biologically, it may be studied for its interactions with various enzymes or receptors, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, compounds like this are often investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. This could involve inhibition of enzyme activity, alteration of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: Lacks the piperidinylsulfonyl group.
N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the chloro group.
4-chloro-3-(piperidin-1-ylsulfonyl)benzamide: Lacks the oxazole ring.
Uniqueness
The presence of all three functional groups (chloro, oxazole, and piperidinylsulfonyl) in 4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide makes it unique. This combination of groups may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
生物活性
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, featuring a chloro group, an oxazole ring, and a piperidinylsulfonyl group, suggests potential biological activity that warrants detailed exploration.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C16H18ClN3O4S, with a molecular weight of approximately 375.85 g/mol. The presence of various functional groups may influence its reactivity and biological interactions.
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or metabolic processes.
- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling pathways.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing piperidine and oxazole moieties demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Escherichia coli | Weak to moderate |
| Staphylococcus aureus | Weak to moderate |
| Pseudomonas aeruginosa | Weak to moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase (AChE) : Compounds with similar structures showed promising AChE inhibitory activity, which is crucial in treating neurodegenerative diseases.
- Urease Inhibition : Strong inhibitory effects against urease were noted in related compounds, indicating potential applications in managing urinary tract infections .
Case Studies
In a study evaluating a series of synthesized oxadiazole and piperidine derivatives, several compounds exhibited significant antibacterial and enzyme inhibitory activities. The most active derivatives showed IC50 values as low as 0.63 µM against AChE, indicating high potency .
属性
IUPAC Name |
4-chloro-N-(5-methyl-1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11-9-15(19-24-11)18-16(21)12-5-6-13(17)14(10-12)25(22,23)20-7-3-2-4-8-20/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZJWBNNSKKZTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














